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Abstract
JI130 is a novel small molecule inhibitor of the cancer-associated transcription factor Hes1

(Hairy and Enhancer of Split 1). Contrary to initial assumptions, JI130 does not function as a

dual JAK2/HDAC6 inhibitor. Instead, it operates through a unique mechanism involving the

stabilization of the interaction between Hes1 and Prohibitin 2 (PHB2). This stabilization

sequesters Hes1 outside the nucleus, preventing its transcriptional repressor activity and

inducing G2/M cell cycle arrest in cancer cells. This technical guide provides a comprehensive

overview of the chemical properties, mechanism of action, and experimental data related to

JI130, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Properties and Identification
JI130 is a derivative of the initial hit compound JI051, developed to have improved solubility.[1]

Its core chemical information is summarized below.
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Property Value Reference

CAS Number 2234271-86-2 [2][3][4]

Molecular Formula C23H24N2O3 [3]

Molecular Weight 376.46 g/mol [3]

IUPAC Name

(E)-N-(2-(allyloxy)phenethyl)-3-

(7-methoxy-1H-indol-3-

yl)acrylamide

[2]

Appearance Solid powder [2]

Solubility Soluble in DMSO [1]

Mechanism of Action: A Paradigm Shift from
JAK/HDAC to Hes1 Inhibition
Initial interest in compounds with dual JAK2 and HDAC6 inhibitory activity led to the erroneous

classification of JI130. However, empirical evidence has redefined its primary mechanism of

action. JI130 is a potent inhibitor of the Hes1 transcriptional repressor.

Hes1, a downstream effector of the Notch signaling pathway, is a basic helix-loop-helix (bHLH)

transcription factor that plays a critical role in embryonic development and has been implicated

in the pathogenesis of various cancers.[5] It typically functions by forming dimers and binding

to DNA, recruiting co-repressors like TLE1 to suppress the transcription of target genes

involved in cell differentiation and proliferation.

JI130's innovative mechanism does not involve direct binding to the DNA-binding domain of

Hes1 or interference with its dimerization. Instead, it targets the protein chaperone Prohibitin 2

(PHB2). JI130 stabilizes the interaction between Hes1 and PHB2 in the cytoplasm, effectively

preventing the nuclear translocation of Hes1.[3][5] This cytoplasmic sequestration inhibits

Hes1's ability to act as a transcriptional repressor, ultimately leading to G2/M cell cycle arrest

and a reduction in cancer cell proliferation.[3][4][5]
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Caption: Mechanism of JI130 action.

Preclinical Efficacy
JI130 has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical

models.

In Vitro Studies
JI130 has shown potent dose-dependent growth inhibition in various cancer cell lines.
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Cell Line Cancer Type IC50 / EC50 Reference

MIA PaCa-2 Pancreatic Cancer 49 nM (IC50) [4]

CFPAC-1 Pancreatic Cancer Effective suppression [1]

PK-9 Pancreatic Cancer Effective suppression [1]

KP-4 Pancreatic Cancer Effective suppression [1]

RD Rhabdomyosarcoma Low nanomolar range

SMS-CTR Rhabdomyosarcoma Low nanomolar range

Rh36 Rhabdomyosarcoma Low nanomolar range

In Vivo Studies
In a murine pancreatic cancer xenograft model using MIA PaCa-2 cells, treatment with JI130
resulted in a significant reduction in tumor volume, highlighting its potential as a therapeutic

agent for pancreatic cancer.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the activity of JI130.

Cell Viability Assay
Objective: To determine the concentration-dependent effect of JI130 on the proliferation of

cancer cell lines.

Methodology (MTT Assay):

Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000-

10,000 cells per well and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of JI130 (e.g., ranging from 1 nM

to 10 µM) for 72 hours. Include a vehicle control (DMSO).
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MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl)

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.
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Caption: Cell viability assay workflow.

Co-Immunoprecipitation (Co-IP)
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Objective: To demonstrate the interaction between Hes1 and PHB2 and the stabilizing effect of

JI130.

Methodology:

Cell Lysis: Lyse cells treated with JI130 or vehicle control with a non-denaturing lysis buffer.

Immunoprecipitation: Incubate the cell lysates with an antibody against Hes1 or PHB2

overnight at 4°C.

Bead Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

Washing: Wash the beads several times to remove non-specific binding.

Elution: Elute the protein complexes from the beads.

Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using

antibodies against both Hes1 and PHB2.

Cell Cycle Analysis
Objective: To determine the effect of JI130 on cell cycle distribution.

Methodology:

Cell Treatment: Treat cancer cells with JI130 at a concentration around its IC50 for 24-48

hours.

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle.
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Caption: Cell cycle analysis workflow.

Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of JI130.

Methodology:

Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells

(e.g., MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into treatment and control groups. Administer JI130 (e.g.,

via intraperitoneal injection) or vehicle control daily or on a specified schedule.

Tumor Measurement: Measure the tumor dimensions with calipers every few days and

calculate the tumor volume.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions
JI130 represents a promising new class of anti-cancer agent with a well-defined and novel

mechanism of action. By targeting the Hes1-PHB2 interaction, it offers a new strategy for

inhibiting the Notch signaling pathway, which is aberrantly activated in many cancers. The

preclinical data for JI130 are encouraging, particularly in pancreatic cancer models.

Future research should focus on:

Expanding the evaluation of JI130 in a broader range of cancer models, especially those

with known Notch pathway dysregulation.
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Investigating potential biomarkers to identify patient populations most likely to respond to

JI130 therapy.

Conducting pharmacokinetic and toxicology studies to support its advancement into clinical

trials.

The unique mechanism of JI130 provides a strong rationale for its continued development as a

potential therapeutic for various malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

